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molecular formula C16H30O4 B094117 2,5-Di(tert-butylperoxy)-2,5-dimethyl-3-hexyne CAS No. 1068-27-5

2,5-Di(tert-butylperoxy)-2,5-dimethyl-3-hexyne

Cat. No. B094117
M. Wt: 286.41 g/mol
InChI Key: ODBCKCWTWALFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04943616

Procedure details

di(t-butyl) peroxide, 2,5-dimethyl-2,5-di(t-butylperoxy)hexyne-3;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OOC(C)(C)C)(C)(C)C.[CH3:11][C:12]([O:15][O:16][C:17]([C:20]#[C:21][C:22]([O:25][O:26][C:27]([CH3:30])([CH3:29])[CH3:28])([CH3:24])[CH3:23])([CH3:19])[CH3:18])([CH3:14])[CH3:13]>>[CH3:24][C:22]([O:25][O:26][C:27]([CH3:30])([CH3:29])[CH3:28])([CH2:21][CH2:20][C:17]([CH3:18])([O:16][O:15][C:12]([CH3:14])([CH3:13])[CH3:11])[CH3:19])[CH3:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)OOC(C)(C)C#CC(C)(C)OOC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(C)(CCC(C)(OOC(C)(C)C)C)OOC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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